molecular formula C15H16F3NO3S B2499730 Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034471-68-4

Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No. B2499730
CAS RN: 2034471-68-4
M. Wt: 347.35
InChI Key: GILOZJVRDXDUKA-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-(trifluoromethyl)benzoyl)pyrrolidin-3-yl)thio)acetate, also known as TFB-TA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioester derivative of pyrrolidine and is commonly used as a reagent in organic synthesis. In

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

  • Research demonstrates the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, showing significant antibacterial and antimycobacterial activities. These frameworks were synthesized via a reaction involving pyrrolidines and benzoylisothiocyanate, followed by a reaction with alpha-bromo ketones. This process shows promising potential in developing new antimicrobial agents (Belveren et al., 2017).

Synthesis of Linear Living α,ω-di(tert-chloro)polyisobutylenes

  • The compound has been used in the electron-pair donor process for isobutylene polymerization. This process results in the preparation of living α,ω-bis(t-chloro)polyisobutylene, indicating its potential in polymer chemistry applications (Pratap & Heller, 1992).

Cycloaddition Reactions

  • In studies of trifluoromethylated azomethine ylide, the compound shows high regioselectivity in cycloaddition reactions with various olefins, leading to the exclusive formation of 3-substituted pyrrolidines. This research provides insights into the interaction between LUMO and olefin-HOMO in these reactions (Tanaka et al., 1994).

Synthesis of Methyl 5,5-Diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives

  • A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized, showing significant antibacterial activity against various bacterial and fungal strains. This synthesis via 1,3-dipolar cycloaddition reaction and their antimicrobial properties highlight their potential in medicinal chemistry (Nural et al., 2018).

Molecular Docking and In Vitro Screening

  • The compound has been involved in the synthesis of novel pyridine and fused pyridine derivatives, which were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase. The study revealed moderate to good binding energies, indicating potential applications in drug development (Flefel et al., 2018).

Pharmacological Characterization

  • While directly related to drug development and pharmacology, it's worth noting that similar compounds have been characterized for their affinity towards κ-opioid receptors, which could be relevant in understanding the broader applications of such chemical structures (Grimwood et al., 2011).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

properties

IUPAC Name

methyl 2-[1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S/c1-22-13(20)9-23-10-6-7-19(8-10)14(21)11-4-2-3-5-12(11)15(16,17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILOZJVRDXDUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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